molecular formula C12H17BrN2O2S B1523133 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine CAS No. 1094558-34-5

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine

Cat. No. B1523133
M. Wt: 333.25 g/mol
InChI Key: CQCQIBTWIOXKFO-UHFFFAOYSA-N
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Description

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine is a chemical compound with the CAS Number: 1094558-34-5 . It has a molecular weight of 333.25 and its IUPAC name is 1-{2-[(4-bromophenyl)sulfonyl]ethyl}piperazine . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine is 1S/C12H17BrN2O2S/c13-11-1-3-12(4-2-11)18(16,17)10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 .


Physical And Chemical Properties Analysis

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine is a powder that is stored at room temperature . Its molecular formula is C12H17BrN2O2S and it has a molecular weight of 333.25 g/mol .

Scientific Research Applications

Synthesis and Therapeutic Applications

  • Multi-functional Derivatives for Diabetes and Alzheimer's

    A study reported the synthesis of new derivatives starting from 2-furoic piperazide, which showed promising inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's disease. These compounds' bioactivity was supported by molecular docking studies, suggesting their utility in drug discovery for treating these conditions (Abbasi et al., 2018).

  • Therapeutic Agents against Neurodegenerative Diseases

    Another research synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. These compounds demonstrated excellent inhibitory effects against acetyl- and butyrylcholinesterase, enzymes involved in neurodegenerative diseases. The compounds also showed antimicrobial activity, indicating their potential as multifunctional therapeutic agents (Hussain et al., 2017).

  • Antibacterial and Antifungal Properties

    Novel 1,4-disubstituted piperazines were synthesized and evaluated for their antibacterial activities, highlighting the piperazine unit's significance in developing effective drugs against resistant strains of bacteria (Shroff et al., 2022).

  • Antimicrobial Studies

    New pyridine derivatives were prepared, including 2-(p-acetylaminobenzenesulfonylamido)-substituted benzothiazoles, which possessed considerable antibacterial activity. This work underscores the role of synthesized piperazine derivatives in developing new antimicrobial agents (Patel & Agravat, 2009).

  • Synthesis of Drug Candidates

    Research into the synthesis of piperazine derivatives, including efforts to develop multidrug resistance modulators and compounds with potential application in treating infections and neurodegenerative diseases, demonstrates the wide-ranging utility of these chemical frameworks in medicinal chemistry (Barnett et al., 2004).

Safety And Hazards

The safety information for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

1-[2-(4-bromophenyl)sulfonylethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c13-11-1-3-12(4-2-11)18(16,17)10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCQIBTWIOXKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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